Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate
Description
Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound featuring a [3.3.1] bicyclononane core modified with two fluorine atoms at the 7-position, a ketone group at the 9-position, and a methyl ester at the 3-position. The fluorine substituents and ketone group introduce unique electronic and steric effects, differentiating it from non-fluorinated or heteroatom-substituted analogs.
Properties
IUPAC Name |
methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O3/c1-16-10(15)6-2-7-4-11(12,13)5-8(3-6)9(7)14/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMECRFENQRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(CC(C1)C2=O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps. One common method includes the fluorination of a bicyclic precursor followed by esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity. For instance, the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) can be employed in the fluorination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually purified through techniques such as recrystallization or chromatography to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atoms and the ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparative Data Table
Key Insights from Research
- Synthetic Strategies : The target compound’s difluoro and ketone groups may necessitate specialized fluorination steps (e.g., electrophilic fluorination or SNAr reactions), unlike the alkylation-SNAr methods used for dibenzofused analogs .
- Applications : Aza- and diazabicyclo derivatives are prioritized in drug discovery, while the target compound’s fluorinated structure may optimize pharmacokinetic properties like metabolic stability .
Biological Activity
Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate (CAS Number: 2567505-01-3) is a bicyclic compound characterized by its unique structural features, including two fluorine atoms and a ketone group. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C11H14F2O3
- Molecular Weight : 232.23 g/mol
- IUPAC Name : this compound
- InChI Key : AVDMECRFENQRCC-UHFFFAOYSA-N
The compound's structure is notable for its bicyclic arrangement, which contributes to its reactivity and interaction with biological molecules.
Synthesis Methods
The synthesis of this compound typically involves:
- Fluorination of a Bicyclic Precursor : Utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST).
- Esterification : Converting the resultant compound into the carboxylate form.
These methods ensure high purity and yield, making the compound suitable for research applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes through competitive or non-competitive mechanisms.
- Protein-Ligand Interactions : It may alter the binding affinity of proteins, affecting their functionality and signaling pathways.
The presence of fluorine atoms enhances its lipophilicity, potentially increasing membrane permeability and bioavailability in biological systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that similar bicyclic compounds possess antimicrobial properties, suggesting potential applications in developing new antibiotics or antiseptics.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. This inhibition can lead to reduced lipid accumulation in cells, which is beneficial for treating metabolic disorders and certain cancers .
Case Studies and Research Findings
These findings illustrate the compound's relevance in biomedical research and its potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing bicyclo[3.3.1]nonane derivatives like Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate?
Methodological Answer: The synthesis of bicyclo[3.3.1]nonane scaffolds often involves cyclization strategies using formaldehyde equivalents (e.g., paraformaldehyde) and amines. For example, Stead et al. (2005) synthesized tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate by reacting tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol under reflux. Key steps include:
Intermolecular Mannich Reaction : Formation of the bicyclic core via condensation of an amine, ketone, and formaldehyde.
Stepwise Heating : Refluxing with additional paraformaldehyde ensures complete cyclization.
Purification : Solvent evaporation followed by chromatography (e.g., CH₂Cl₂/MeOH gradients) .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., fluorine coupling in NMR for difluoro groups).
- X-ray Crystallography : Resolve the bicyclic framework and substituent positions (e.g., used this to confirm a diazabicyclo derivative’s crystal structure).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic and steric effects of the difluoro and ester groups in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. employed DFT to analyze charge distribution in a diazabicyclo derivative.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/poor regions influenced by fluorine substituents.
- Molecular Docking : Predict binding affinities if the compound is tested for biological activity (e.g., nicotinic receptor interactions as in ) .
Q. How can contradictory data in synthesis yields or spectroscopic results be resolved?
Methodological Answer:
- Reproducibility Checks : Ensure consistent reaction conditions (e.g., reflux time, formaldehyde stoichiometry). highlights the need for stepwise paraformaldehyde addition to avoid incomplete cyclization.
- Analytical Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 7-benzyl derivatives in ).
- Mechanistic Studies : Use kinetic experiments or isotopic labeling to trace side reactions (e.g., fluorine’s electron-withdrawing effects altering reaction pathways) .
Q. What strategies optimize regioselectivity in functionalizing the bicyclo[3.3.1]nonane scaffold?
Methodological Answer:
- Protecting Group Strategy : Use tert-butyl carbamates (e.g., ’s tert-butyl 7-benzyl-9-hydroxy derivative) to shield reactive sites during synthesis.
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl₂) may enhance selectivity for fluorination or esterification.
- Temperature Gradients : Controlled heating/cooling during cyclization minimizes byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
